3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1-methyl-1H-pyrazole-4-carboxylic acid
CAS No.: 1803611-22-4
Cat. No.: VC2598845
Molecular Formula: C15H23N3O4
Molecular Weight: 309.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803611-22-4 |
|---|---|
| Molecular Formula | C15H23N3O4 |
| Molecular Weight | 309.36 g/mol |
| IUPAC Name | 1-methyl-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]pyrazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C15H23N3O4/c1-15(2,3)22-14(21)18-7-5-6-10(8-18)12-11(13(19)20)9-17(4)16-12/h9-10H,5-8H2,1-4H3,(H,19,20) |
| Standard InChI Key | FQZANOCLESEKCT-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCCC(C1)C2=NN(C=C2C(=O)O)C |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)C2=NN(C=C2C(=O)O)C |
Introduction
Structural Characteristics and Physical Properties
Chemical Structure Analysis
3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1-methyl-1H-pyrazole-4-carboxylic acid contains several key structural components that define its chemical behavior. The central pyrazole ring serves as the core scaffold, with a 1-methyl substituent at the N1 position. The pyrazole C3 position is substituted with a piperidine ring that bears a tert-butoxycarbonyl (Boc) protective group at its nitrogen atom. The pyrazole C4 position contains a carboxylic acid functional group, which contributes significantly to the compound's polarity and hydrogen-bonding capabilities.
The Boc group serves as a protective moiety for the piperidine nitrogen, preventing unwanted reactions at this position during synthetic manipulations. This protection strategy is common in multi-step syntheses, particularly when constructing complex heterocyclic systems for medicinal chemistry applications. The piperidine attachment at the 3-position creates a specific spatial arrangement that distinguishes this compound from its structural isomers.
Physical Properties
| Property | Value | Basis for Estimation |
|---|---|---|
| Molecular Formula | C15H23N3O4 | Structural analysis |
| Molecular Weight | 309.36 g/mol | Calculated from formula |
| Physical Appearance | White to off-white solid | Typical for similar carboxylic acids |
| Melting Point | 145-155°C | Estimated from related compounds |
| Solubility in Water | Low to moderate | Due to carboxylic acid group |
| Solubility in Organic Solvents | Good in polar solvents (methanol, DMSO) | Based on functional groups |
| Log P | 1.5-2.0 | Estimated lipophilicity |
| pKa | ~4.5 (carboxylic acid) | Typical for pyrazole carboxylic acids |
The carboxylic acid functionality significantly influences the compound's physicochemical profile, contributing to its acidity and enabling salt formation with appropriate bases. This property can be leveraged to enhance solubility in aqueous media, which is particularly important for biological testing and pharmaceutical formulation development.
Synthetic Methods and Routes
Retrosynthetic Analysis
The synthesis of 3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1-methyl-1H-pyrazole-4-carboxylic acid would typically involve a multi-step approach. A retrosynthetic analysis suggests several potential disconnection points:
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Formation of the pyrazole ring with appropriate substituents
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Introduction of the piperidine moiety at the pyrazole C3 position
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Boc protection of the piperidine nitrogen
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Carboxylic acid generation at the pyrazole C4 position
These disconnections provide a logical framework for developing practical synthetic routes to the target compound.
Proposed Synthetic Pathways
Based on synthetic methodologies employed for similar heterocyclic compounds, several synthetic routes can be proposed:
Pathway A: Pyrazole Formation First
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Synthesis of a suitably substituted pyrazole ring with reactive functionality at C3
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Coupling of the pyrazole intermediate with a Boc-protected piperidine-3-yl derivative
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Functional group manipulation to generate the carboxylic acid
Pathway B: Piperidine Attachment First
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Preparation of a piperidine-3-yl building block with Boc protection
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Construction of the pyrazole ring with the piperidine already attached
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Methyl group introduction at N1
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Oxidation or functional group conversion to install the carboxylic acid at C4
The choice between these pathways would depend on reagent availability, scalability considerations, and the stability of intermediates under the required reaction conditions.
Key Transformation Methods
Several key transformations would be essential for the synthesis:
| Transformation | Reagents/Conditions | Expected Yield |
|---|---|---|
| Pyrazole Ring Formation | Hydrazine derivatives + β-ketoesters | 65-80% |
| N-Methylation | Methyl iodide, K2CO3, acetone | 70-85% |
| Piperidine Coupling | Pd-catalyzed cross-coupling | 60-75% |
| Boc Protection | Boc2O, TEA, DCM | 85-95% |
| Carboxylic Acid Formation | Ester hydrolysis (NaOH, MeOH/H2O) | 80-90% |
The synthesis would require careful control of reaction conditions to ensure regioselectivity, particularly during pyrazole formation and functionalization steps. Purification techniques, including column chromatography and recrystallization, would be essential for obtaining the final compound with high purity.
Chemical Reactivity and Transformations
Functional Group Reactivity
The reactivity of 3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1-methyl-1H-pyrazole-4-carboxylic acid is dominated by its carboxylic acid functionality and the presence of the Boc-protected piperidine. Each functional group exhibits characteristic reactivity patterns:
Carboxylic Acid Reactions:
The carboxylic acid at the pyrazole C4 position can undergo numerous transformations, including:
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Esterification with alcohols under acidic conditions
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Amide formation with amines using coupling reagents
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Reduction to alcohols using appropriate reducing agents
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Decarboxylation under thermal or specific catalytic conditions
Boc-Protected Piperidine:
The tert-butoxycarbonyl group serves as a protective group that can be selectively removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane. This deprotection reveals the secondary amine of the piperidine, which can then participate in further functionalization reactions.
Reaction Selectivity
When multiple functional groups are present, reaction selectivity becomes an important consideration. The different reactivities of the functional groups in 3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1-methyl-1H-pyrazole-4-carboxylic acid can be leveraged for selective transformations:
| Functional Group | Selective Reactions | Conditions for Selectivity |
|---|---|---|
| Carboxylic Acid | Esterification | Mild acidic conditions preserve Boc group |
| Carboxylic Acid | Amide Formation | Coupling reagents (HATU, EDC/HOBt) at neutral pH |
| Boc Group | Deprotection | TFA/DCM, selective for Boc removal |
| Pyrazole Ring | Electrophilic Substitution | Primarily at C5 position (if accessible) |
These selective transformations provide opportunities for creating derivatives with modified properties and functions, which is valuable for structure-activity relationship studies in medicinal chemistry.
Comparative Reaction Profiles
The reactivity profile of 3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1-methyl-1H-pyrazole-4-carboxylic acid can be compared with structurally similar compounds to highlight key differences and similarities:
| Reaction Type | Subject Compound | 3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1-ethyl-1H-pyrazole-5-carboxylic acid | Notes |
|---|---|---|---|
| Esterification Rate | Moderate | Moderate to Fast | Position of carboxylic acid affects reactivity |
| Boc Deprotection | Standard conditions | Standard conditions | Similar protective group chemistry |
| Nucleophilic Substitution | Limited | Possible at ethyl group | Different N-substituents affect reactivity |
| Decarboxylation | Requires forcing conditions | May be more facile | Position of carboxylic acid impacts stability |
These comparative profiles highlight how subtle structural differences can influence chemical behavior and provide guidance for designing synthetic strategies and derivatization approaches.
Applications in Scientific Research
Medicinal Chemistry Applications
3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1-methyl-1H-pyrazole-4-carboxylic acid has potential utility in medicinal chemistry as a building block for drug development. Pyrazole-containing compounds have shown diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The specific structural features of this compound make it a candidate for several applications:
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Kinase inhibitor development: The pyrazole ring with appropriate substituents can mimic ATP binding motifs
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Receptor ligand design: The piperidine moiety can serve as a spacer or directly interact with binding pockets
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Peptidomimetic construction: The carboxylic acid enables incorporation into peptide-like structures
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Prodrug development: The carboxylic acid and protected piperidine provide handles for prodrug strategies
The inclusion of both basic (piperidine) and acidic (carboxylic acid) functionalities within the same molecule creates opportunities for interactions with diverse biological targets.
Synthetic Building Block Applications
Beyond medicinal chemistry, the compound can serve as a versatile building block in organic synthesis:
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Scaffold diversification: The carboxylic acid can be derivatized to create compound libraries
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Heterocycle synthesis: The pyrazole core can participate in the construction of more complex heterocyclic systems
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Cross-coupling substrates: With appropriate functionalization, the compound could participate in metal-catalyzed coupling reactions
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Coordination chemistry: The nitrogen-rich structure offers potential for metal coordination
These applications highlight the compound's versatility as a synthetic intermediate in diverse chemical contexts.
Structural Comparisons and SAR Analysis
Comparison with Structural Analogs
Structural comparisons with analogous compounds provide insights into the impact of specific structural features on properties and activities:
| Compound | Structural Differences | Expected Impact on Properties |
|---|---|---|
| 3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1-ethyl-1H-pyrazole-5-carboxylic acid | Piperidine connection (4-yl vs. 3-yl), N-substituent (ethyl vs. methyl), Carboxylic acid position (5 vs. 4) | Altered spatial arrangement, modified lipophilicity, different hydrogen bonding pattern |
| 1-(1-(hydroxymethyl)-1H-pyrazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | Different heterocyclic system (addition of triazole), hydroxymethyl vs. methyl, no piperidine | Significantly increased polarity, different pharmacophore arrangement |
| 3-(piperidin-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid | Lacks Boc protection | Increased basicity of piperidine nitrogen, changed solubility profile |
| 3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1-methyl-1H-pyrazole-5-carboxylic acid | Carboxylic acid at C5 instead of C4 | Different spatial arrangement of hydrogen bond donor/acceptor |
These structural variations can significantly impact physical properties, chemical reactivity, and potentially biological activities, providing valuable insights for rational design efforts.
Structure-Activity Relationships
Based on the structural features of 3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1-methyl-1H-pyrazole-4-carboxylic acid and knowledge of related compounds, several structure-activity relationship (SAR) trends can be anticipated:
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Pyrazole N-substitution: The methyl group at N1 provides a moderate steric effect without excessive lipophilicity, potentially balancing receptor binding and physicochemical properties
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Carboxylic acid position: The C4 positioning creates a specific vector for hydrogen bonding interactions, which could be crucial for target recognition
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Piperidine connection: The 3-position attachment to the piperidine creates a distinct three-dimensional arrangement that differentiates this compound from 4-position analogs
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Boc protection: While primarily a synthetic tool, the Boc group's size and lipophilicity could influence biological activity prior to its removal
These SAR considerations provide a foundation for understanding how structural modifications might influence the compound's behavior in biological systems.
| Original Moiety | Potential Bioisosteres | Expected Impact |
|---|---|---|
| Carboxylic Acid | Tetrazole, Hydroxamic acid, Sulfonic acid | Altered acidity, modified hydrogen bonding |
| Pyrazole Ring | Isoxazole, Imidazole, Thiazole | Changed electronic properties, modified stability |
| Piperidine Ring | Morpholine, Piperazine, Tetrahydropyran | Modified basicity, altered solubility |
| Methyl Group | Cyclopropyl, Trifluoromethyl, Ethyl | Changed steric and electronic properties |
| Boc Group | Cbz, Fmoc, Acetyl | Different deprotection conditions, altered bulkiness |
These bioisosteric replacements provide a strategic framework for designing analogs with optimized properties for specific applications.
| Parameter | Predicted Value | Basis for Prediction |
|---|---|---|
| Log P | 1.5-2.0 | Structural analysis considering hydrophobic and hydrophilic moieties |
| Aqueous Solubility | Moderate (1-10 mg/mL) | Presence of carboxylic acid enhances solubility |
| Plasma Protein Binding | 60-80% | Typical for compounds with similar lipophilicity |
| Blood-Brain Barrier Penetration | Limited | Carboxylic acid typically restricts CNS exposure |
| Metabolic Stability | Moderate | N-demethylation and Boc cleavage likely metabolic pathways |
| hERG Inhibition Risk | Low | Limited structural features associated with hERG binding |
These predictions provide a starting point for understanding the compound's potential behavior in biological systems, though experimental verification would be necessary for confirmation.
Mode of Action Hypotheses
Several potential modes of action can be hypothesized for 3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1-methyl-1H-pyrazole-4-carboxylic acid or its derivatives:
These hypothetical mechanisms would require experimental validation through targeted screening and mechanistic studies.
Analytical Methods and Characterization
Spectroscopic Analysis
Characterization of 3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1-methyl-1H-pyrazole-4-carboxylic acid would typically involve multiple spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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1H NMR would show characteristic signals for:
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Tert-butyl protons (~1.4-1.5 ppm, singlet, 9H)
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Piperidine protons (~1.5-3.5 ppm, complex multiplets)
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N-methyl protons (~3.8-4.0 ppm, singlet, 3H)
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Pyrazole C5-H (~7.5-8.0 ppm, singlet, 1H)
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Carboxylic acid proton (~12-13 ppm, broad singlet, 1H)
-
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13C NMR would display signals for:
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Tert-butyl carbons (~28 ppm for methyls, ~80 ppm for quaternary)
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Piperidine carbons (~25-45 ppm)
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N-methyl carbon (~38-40 ppm)
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Pyrazole ring carbons (~115-150 ppm)
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Carboxylic acid carbon (~165-170 ppm)
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Carbamate carbonyl carbon (~155 ppm)
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Infrared (IR) Spectroscopy:
Key absorption bands would include:
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O-H stretching (carboxylic acid): 3300-2500 cm-1 (broad)
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C=O stretching (carboxylic acid): 1700-1725 cm-1
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C=O stretching (carbamate): 1680-1700 cm-1
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C=N stretching (pyrazole): 1400-1600 cm-1
Mass Spectrometry
Mass spectrometric analysis would provide molecular weight confirmation and fragmentation patterns:
Expected Mass Spectral Features:
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Molecular ion peak at m/z 309 [M]+
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Fragment at m/z 253 (loss of tert-butyl, [M-C4H8]+)
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Fragment at m/z 209 (loss of Boc group, [M-Boc]+)
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Fragment at m/z 165 (loss of carboxylic acid and Boc group)
High-resolution mass spectrometry would confirm the molecular formula C15H23N3O4 with an accuracy of ±5 ppm.
Chromatographic Methods
Various chromatographic techniques would be valuable for purity analysis and quality control:
High-Performance Liquid Chromatography (HPLC):
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Reverse-phase HPLC using C18 columns
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Mobile phase: Acetonitrile/water gradient with 0.1% formic acid
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Detection: UV at 254 nm and 280 nm
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Expected retention time: 5-10 minutes under standard gradient conditions
Thin-Layer Chromatography (TLC):
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Stationary phase: Silica gel
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Mobile phase: Ethyl acetate/hexane (1:1) with 1% acetic acid
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Visualization: UV light (254 nm) and ninhydrin stain
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Expected Rf value: 0.3-0.4
These analytical methods provide comprehensive characterization tools for confirming the identity, purity, and structural features of the compound.
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